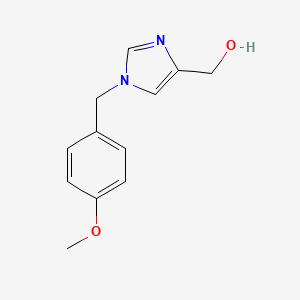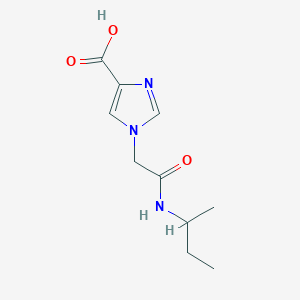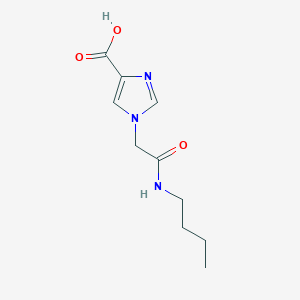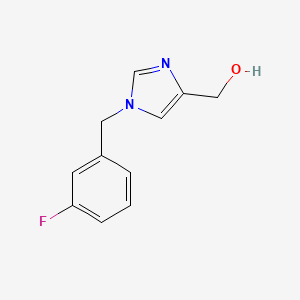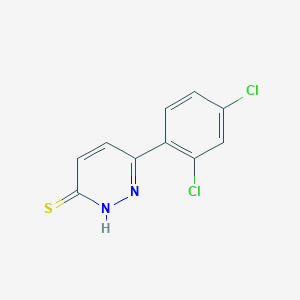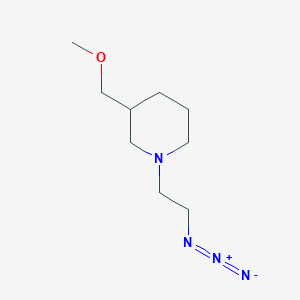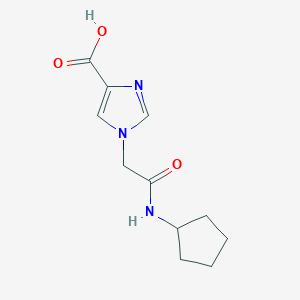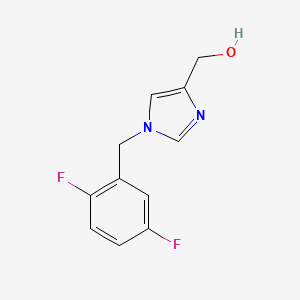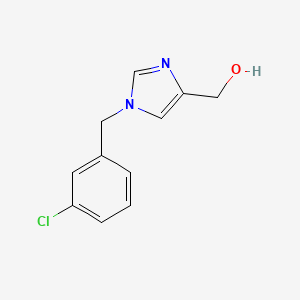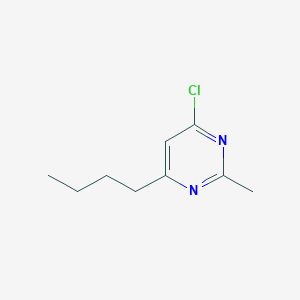
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is represented by the linear formula C10H22N2O. The molecular weight of this compound is 186.29 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol are not fully detailed in the sources I found. It is known to be a solid , but more specific properties such as melting point, boiling point, solubility, and others are not provided.Scientific Research Applications
Synthesis Methods
- Synthesis Techniques : The compound 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol and its derivatives can be synthesized using various techniques. For instance, derivatives of 2-(piperidin-1-yl)ethan-1-ol, including 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, can be synthesized through methods involving condensation reactions under specific conditions, such as microwave irradiation, leading to high yields and purity of the final compounds (Kumar, Kumar, Roy, & Sondhi, 2013).
Applications in Medicinal Chemistry
- Anticancer Activity : Piperidine derivatives have been evaluated for their potential anticancer activity. Compounds synthesized using 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol have shown promising results in inhibiting cancer cell growth in various cancer types, including breast, lung, and liver cancers (Kumar et al., 2013).
Antibacterial Properties
- Antibacterial Agents : Research has demonstrated that some piperidine derivatives, including those synthesized from 1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, exhibit significant antibacterial activities. These compounds have been found effective against various bacterial strains, showcasing their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Role in Organic Synthesis
- Building Blocks for Functionalized Molecules : The compound serves as a valuable building block in the synthesis of functionalized molecules, particularly in the creation of crown ethers and other heterocyclic systems. Its unique structure allows for the development of complex organic compounds with potential applications in various fields (Nawrozkij et al., 2014).
Future Directions
properties
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWJXZWGBSZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



